molecular formula C23H27N3O6 B2797824 2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-17-7

2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2797824
CAS RN: 892289-17-7
M. Wt: 441.484
InChI Key: UOSKLYRDYWXDSK-UHFFFAOYSA-N
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Description

2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivatives

Researchers have developed several synthesis techniques for creating substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds. These techniques involve reactions under specific conditions to produce compounds with potential biological activities. For instance, Chau, Saegusa, and Iwakura (1982) described a one-step synthesis from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, offering alternative routes for the formation of these compounds Chau, Saegusa, & Iwakura, 1982.

Antimicrobial Activities

Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities. These compounds, prepared from various chemical reactions, showed good activity against standard drugs, indicating their potential as antimicrobial agents Patel & Shaikh, 2011.

Antitumor Agents

Abeer N. Al-Romaizan, Ahmed, and Elfeky (2019) designed and synthesized triazolyl- and triazinyl-quinazolinediones as potential antitumor agents. Their study on human cell lines indicated significant potency compared to reference drugs, highlighting the therapeutic potential of these derivatives Al-Romaizan, Ahmed, & Elfeky, 2019.

Heterocyclic Derivative Syntheses

Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing compounds like tetrahydrofuran and oxazoline derivatives. This method offers a versatile approach to creating various heterocyclic compounds with potential biological activities Bacchi et al., 2005.

Anticonvulsant Activity

Deepakumari et al. (2016) reported the synthesis and anticonvulsant activity of N‐(substituted)‐1‐methyl‐2,4‐dioxo‐1,2‐dihydroquinazoline‐3(4H)‐carboxamides, revealing that most compounds exhibited potent anticonvulsant activities in tests, suggesting their potential as anticonvulsant drugs Deepakumari et al., 2016.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 3,4,5-trimethoxyaniline with 2-pentanone to form 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester, which is subsequently hydrolyzed to the carboxylic acid. The carboxylic acid is then coupled with N-(3,4,5-trimethoxyphenyl)ethylenediamine to form the final product.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "2-pentanone", "ethyl chloroformate", "N-(3,4,5-trimethoxyphenyl)ethylenediamine" ], "Reaction": [ "Condensation of 3,4,5-trimethoxyaniline with 2-pentanone in the presence of an acid catalyst to form 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline", "Reaction of 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester", "Hydrolysis of the ethyl ester to the carboxylic acid using aqueous sodium hydroxide", "Coupling of the carboxylic acid with N-(3,4,5-trimethoxyphenyl)ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product" ] }

CAS RN

892289-17-7

Product Name

2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C23H27N3O6

Molecular Weight

441.484

IUPAC Name

2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H27N3O6/c1-5-6-7-10-26-22(28)16-9-8-14(11-17(16)25-23(26)29)21(27)24-15-12-18(30-2)20(32-4)19(13-15)31-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,24,27)(H,25,29)

InChI Key

UOSKLYRDYWXDSK-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=O

solubility

not available

Origin of Product

United States

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